molecular formula C24H35NO4 B13837171 Vaccenic Acid Ethyl-d5 Ester

Vaccenic Acid Ethyl-d5 Ester

Cat. No.: B13837171
M. Wt: 401.5 g/mol
InChI Key: ZNCPWTOTRSZCDS-LTKCOYKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Vaccenic Acid Ethyl-d5 Ester can be synthesized through esterification reactions. One common method involves the reaction of vaccenic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Vaccenic Acid Ethyl-d5 Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vaccenic Acid Ethyl-d5 Ester is used in various scientific research fields:

    Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of fatty acids.

    Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Medicine: Research on the effects of trans fatty acids on human health often utilizes this compound as a model compound.

    Industry: It is used in the development of nutritional supplements and functional foods

Mechanism of Action

The mechanism of action of Vaccenic Acid Ethyl-d5 Ester involves its incorporation into lipid membranes and metabolic pathways. It can be metabolized to rumenic acid, a conjugated linoleic acid with anticarcinogenic properties. The compound may also interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vaccenic Acid Ethyl-d5 Ester is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

Properties

Molecular Formula

C24H35NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12-

InChI Key

ZNCPWTOTRSZCDS-LTKCOYKYSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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